![molecular formula C19H22N4O2S B12866480 (3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)
(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotinyl-6-aminoquinoline is a fluorescent biotinylated biochemical assay reagent. It is primarily used as a substrate in the assay of biotinidase activity. This compound exhibits an excitation wavelength of 350 nm and an emission wavelength of 550 nm .
Métodos De Preparación
The synthesis of Biotinyl-6-aminoquinoline involves the coupling of biotin with 6-aminoquinoline. The reaction typically employs a succinimide ester of biotin, which reacts with the primary amines of the 6-aminoquinoline to form amide bonds . Industrial production methods for this compound are not widely documented, but the laboratory synthesis is well-established.
Análisis De Reacciones Químicas
Biotinyl-6-aminoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert quinoline derivatives back to their original state.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Biotinyl-6-aminoquinoline has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various biochemical assays.
Biology: The compound is utilized in the study of biotinidase activity, which is crucial for understanding biotin metabolism.
Industry: The compound is used in the development of diagnostic assays and biochemical research tools.
Mecanismo De Acción
Biotinyl-6-aminoquinoline acts as a substrate for biotinidase, an enzyme involved in the recycling of biotin. The compound’s fluorescence properties allow researchers to measure biotinidase activity by monitoring the changes in fluorescence intensity. This mechanism is crucial for understanding the enzyme’s function and its role in various metabolic pathways .
Comparación Con Compuestos Similares
Biotinyl-6-aminoquinoline is unique due to its specific fluorescence properties and its role as a biotinidase substrate. Similar compounds include:
Biotinyl-4-aminoquinoline: Another biotinylated compound with different fluorescence properties.
Biotinyl-8-aminoquinoline: Similar in structure but with variations in its biochemical applications.
These compounds share structural similarities but differ in their specific applications and fluorescence characteristics, making Biotinyl-6-aminoquinoline a valuable tool in biochemical research.
Propiedades
Fórmula molecular |
C19H22N4O2S |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
(3aS,4S,6aR)-4-[5-(6-aminoquinolin-2-yl)-5-oxopentyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C19H22N4O2S/c20-12-6-8-13-11(9-12)5-7-14(21-13)16(24)3-1-2-4-17-18-15(10-26-17)22-19(25)23-18/h5-9,15,17-18H,1-4,10,20H2,(H2,22,23,25)/t15-,17-,18-/m0/s1 |
Clave InChI |
CUOQRHVMKACZOO-SZMVWBNQSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)C3=NC4=C(C=C3)C=C(C=C4)N)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)C3=NC4=C(C=C3)C=C(C=C4)N)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12866406.png)
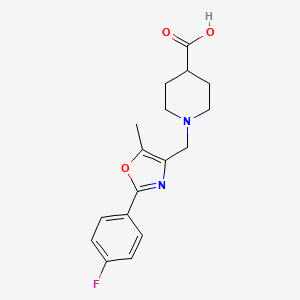
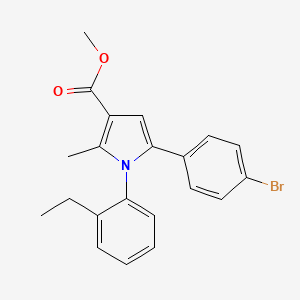
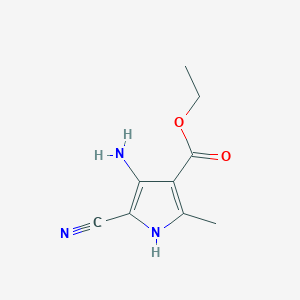

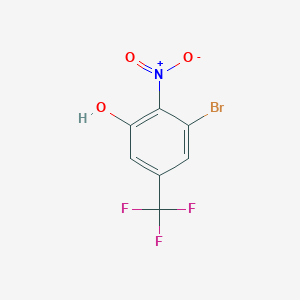
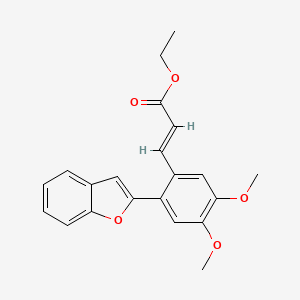
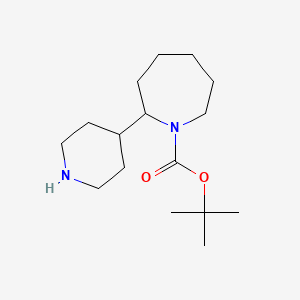
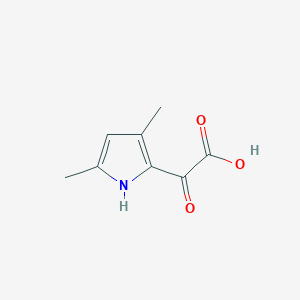

![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)

